molecular formula C22H15NO5S B4309681 1-(BENZENESULFONYL)-N-METHYL-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE

1-(BENZENESULFONYL)-N-METHYL-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE

Cat. No.: B4309681
M. Wt: 405.4 g/mol
InChI Key: QPSLRTCTXSWGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(BENZENESULFONYL)-N-METHYL-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to an anthracene core, which is further substituted with a carboxamide group. The compound’s structure imparts unique chemical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(BENZENESULFONYL)-N-METHYL-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Anthracene Core: The anthracene core can be synthesized through the cyclization of appropriate precursors under high-temperature conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via a sulfonation reaction using benzenesulfonyl chloride and a suitable base.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where the anthracene derivative is reacted with an amine in the presence of a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(BENZENESULFONYL)-N-METHYL-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(BENZENESULFONYL)-N-METHYL-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(BENZENESULFONYL)-N-METHYL-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(BENZENESULFONYL)-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE: Lacks the N-methyl group, which may affect its reactivity and biological activity.

    1-(TOLUENESULFONYL)-N-METHYL-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE: Contains a toluenesulfonyl group instead of a benzenesulfonyl group, potentially altering its chemical properties.

Uniqueness

1-(BENZENESULFONYL)-N-METHYL-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE is unique due to the presence of both the benzenesulfonyl and N-methyl groups, which impart distinct chemical and biological properties. These structural features make it a valuable compound for various research applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-N-methyl-9,10-dioxoanthracene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO5S/c1-23-22(26)17-12-11-16-18(20(25)15-10-6-5-9-14(15)19(16)24)21(17)29(27,28)13-7-3-2-4-8-13/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSLRTCTXSWGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(BENZENESULFONYL)-N-METHYL-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE
Reactant of Route 2
1-(BENZENESULFONYL)-N-METHYL-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE
Reactant of Route 3
1-(BENZENESULFONYL)-N-METHYL-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE
Reactant of Route 4
1-(BENZENESULFONYL)-N-METHYL-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-(BENZENESULFONYL)-N-METHYL-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-(BENZENESULFONYL)-N-METHYL-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.